molecular formula C14H14ClNO2S B10974218 3-chloro-N-(1-phenylethyl)benzenesulfonamide

3-chloro-N-(1-phenylethyl)benzenesulfonamide

Cat. No.: B10974218
M. Wt: 295.8 g/mol
InChI Key: JOPBNZAXDBQAGU-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • The synthetic route for this compound involves several steps:
    • Industrial production methods may vary, but the synthesis typically follows these principles.
  • Chemical Reactions Analysis

      4-Chloro-N-(1-phenylethyl)benzenesulfonamide: can undergo various reactions:

    • Common reagents include sodium hydroxide , hydrochloric acid , and various reducing agents.
  • Scientific Research Applications

      Medicinal Chemistry: This compound may have potential as a drug candidate due to its sulfonamide moiety, which can interact with biological targets.

      Biological Studies: Researchers explore its effects on cellular processes and potential therapeutic applications.

      Industrial Applications: It might find use in the synthesis of other compounds or as a building block in organic chemistry.

  • Mechanism of Action

    • The exact mechanism of action is context-dependent and would require specific studies.
    • Potential molecular targets could involve enzymes, receptors, or other cellular components.
  • Comparison with Similar Compounds

    • Similar compounds include other benzenesulfonamides, such as toluenesulfonamide and benzenesulfonamide .
    • 4-Chloro-N-(1-phenylethyl)benzenesulfonamide: stands out due to its unique substitution pattern and potential biological activity.

    Remember that this information is based on available literature, and further research may provide additional insights.

    Properties

    Molecular Formula

    C14H14ClNO2S

    Molecular Weight

    295.8 g/mol

    IUPAC Name

    3-chloro-N-(1-phenylethyl)benzenesulfonamide

    InChI

    InChI=1S/C14H14ClNO2S/c1-11(12-6-3-2-4-7-12)16-19(17,18)14-9-5-8-13(15)10-14/h2-11,16H,1H3

    InChI Key

    JOPBNZAXDBQAGU-UHFFFAOYSA-N

    Canonical SMILES

    CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl

    Origin of Product

    United States

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